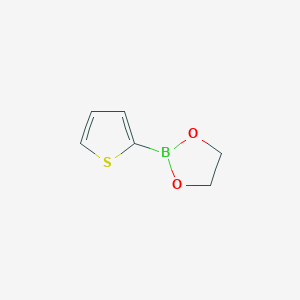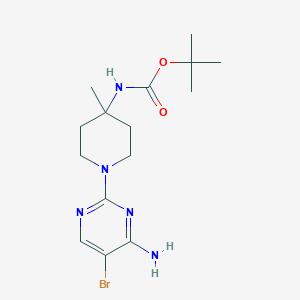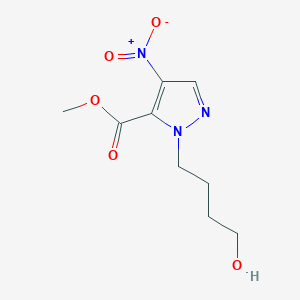
Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a nitro group, a hydroxybutyl side chain, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of 4-hydroxybutylamine with 4-nitro-1H-pyrazole-5-carboxylic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The hydroxybutyl side chain and the pyrazole ring can also contribute to the compound’s overall activity by interacting with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-3-carboxylate
- Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-4-carboxylate
- Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-6-carboxylate
Uniqueness
Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxybutyl side chain and the nitro group also adds to its distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
923284-10-0 |
|---|---|
Molekularformel |
C9H13N3O5 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
methyl 2-(4-hydroxybutyl)-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13N3O5/c1-17-9(14)8-7(12(15)16)6-10-11(8)4-2-3-5-13/h6,13H,2-5H2,1H3 |
InChI-Schlüssel |
CZRGVXAWNGUKDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=NN1CCCCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


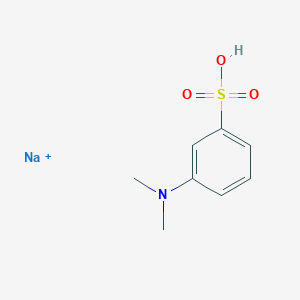
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
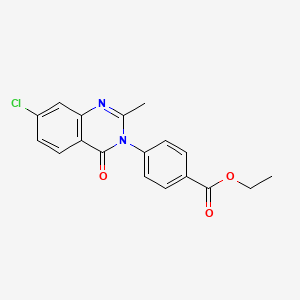

![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
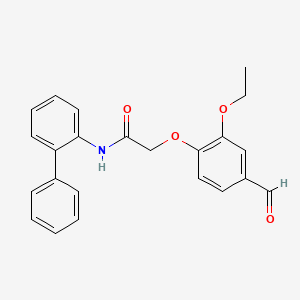
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
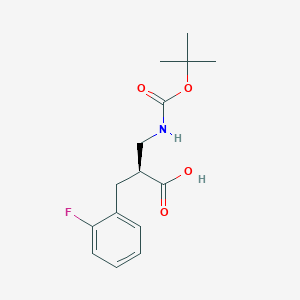
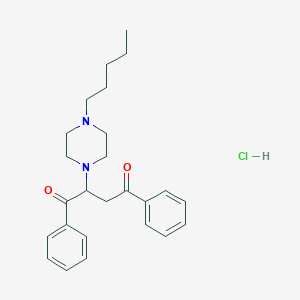
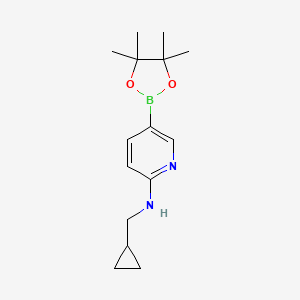

![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
